1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 2-bromo-5-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine typically involves the reaction of 2-bromo-5-methoxybenzyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, displacing the chloride ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a methoxyphenylmethyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 2-methoxy-5-formylphenylmethyl or 2-methoxy-5-carboxyphenylmethyl derivatives.
Reduction: Formation of 2-methoxyphenylmethyl-2-methylpiperazine.
Substitution: Formation of 2-methoxy-5-substituted phenylmethyl derivatives.
Scientific Research Applications
1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromo and methoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
- 1-[(2-Bromo-4-methoxyphenyl)methyl]-2-methylpiperazine
- 1-[(2-Bromo-5-methoxyphenyl)methyl]-4-methylpiperazine
- 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-ethylpiperazine
Comparison: 1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine is unique due to the specific positioning of the bromo and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-10-8-15-5-6-16(10)9-11-7-12(17-2)3-4-13(11)14/h3-4,7,10,15H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRLRTPGYYGVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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